molecular formula C12H8N4O3 B2486460 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 1029420-88-9

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B2486460
CAS No.: 1029420-88-9
M. Wt: 256.221
InChI Key: KMEAXJWYFJWIAS-UHFFFAOYSA-N
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Description

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H8N4O3 and its molecular weight is 256.221. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolopyrimidine Derivatives

The compound 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid belongs to the broader class of pyrazolopyrimidine scaffolds, which have been extensively explored for their wide range of medicinal properties. Pyrazolopyrimidines are recognized for their anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Synthetic strategies for pyrazolopyrimidine derivatives focus on developing drug-like candidates targeting various disease conditions. The structure-activity relationship (SAR) studies of these compounds have been a significant focus of medicinal chemistry, offering insights into designing potential drug candidates based on this privileged scaffold (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds

Research on pyranopyrimidine scaffolds, related to the pyrazolopyrimidine family, highlights their critical role in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds has been achieved through various synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These methods emphasize the scaffold's applicability in generating lead molecules for therapeutic use. This research underscores the potential of exploiting hybrid catalytic processes to synthesize novel compounds with significant biological activities (Parmar, Vala, & Patel, 2023).

Optoelectronic Applications of Pyrimidine Derivatives

The quinazoline and pyrimidine derivatives have been extensively explored for their applications in optoelectronic materials. Incorporating these scaffolds into π-extended conjugated systems has proven valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This area of research indicates the versatility of pyrazolopyrimidine-related compounds beyond their medicinal applications, showing their potential in developing advanced materials for optoelectronic applications (Lipunova et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given its role as a key intermediate in the synthesis of various heterocycles, it could be used to develop new compounds with potential chemotherapeutic activities .

Biochemical Analysis

Biochemical Properties

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. It has shown affinity towards adenosine receptors . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially leading to various pharmacological effects .

Cellular Effects

The compound has demonstrated various effects on cellular processes. For instance, it has shown antiproliferative effects, suggesting it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. As a pyrazolopyrimidinone, it is likely to interact with various enzymes or cofactors .

Properties

IUPAC Name

4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-11-8-6-13-16(7-4-2-1-3-5-7)10(8)14-9(15-11)12(18)19/h1-6H,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEAXJWYFJWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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